molecular formula C18H21ClN2O4S B11342395 1-[(2-chlorobenzyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11342395
M. Wt: 396.9 g/mol
InChI Key: HEZIVGFRTLSLJP-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a chlorophenyl group, a methanesulfonyl group, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components. The chlorophenyl group can be introduced through a chlorination reaction, while the methanesulfonyl group is added via sulfonation. The furan ring is synthesized through a cyclization reaction, and the piperidine ring is formed through a hydrogenation process. These components are then coupled together using a series of condensation and substitution reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the nitro group produces amines.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H21ClN2O4S

Molecular Weight

396.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H21ClN2O4S/c19-17-6-2-1-4-15(17)13-26(23,24)21-9-7-14(8-10-21)18(22)20-12-16-5-3-11-25-16/h1-6,11,14H,7-10,12-13H2,(H,20,22)

InChI Key

HEZIVGFRTLSLJP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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